2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industry: It is explored for its potential use in the development of new drugs and chemical products.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function . Molecular docking studies have shown that the binding site of the compound in its target proteins may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(2-FLUOROPHENYL)PIPERAZIN-1-YL Derivatives: These compounds share the fluorophenyl-piperazine moiety and exhibit similar biological activities.
Triazolopyrimidine Derivatives: Compounds with a triazolopyrimidine core, such as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine, have been studied for their inhibitory effects on nucleoside transporters.
Uniqueness
2-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-5-METHYL-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets. Its distinct structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C24H23FN6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C24H23FN6O2/c1-17-26-20(18-7-3-2-4-8-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)21-10-6-5-9-19(21)25/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
YHASWRGILSGODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.